Methyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate
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Overview
Description
3-(methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 1-benzofuran-2-carboxylate is a complex organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by its unique structure, which includes two benzofuran moieties connected through ester linkages.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method involves the esterification of 3-(methoxycarbonyl)-2-methyl-1-benzofuran-5-ol with 1-benzofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-(methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
3-(methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 1-benzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and biological activities.
Mechanism of Action
The mechanism of action of 3-(methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 1-benzofuran-2-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt bacterial cell wall synthesis, resulting in antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
3-(methoxycarbonyl)-1-benzofuran-2-carboxylate: Lacks the additional methyl group and benzofuran moiety.
2-methyl-1-benzofuran-3-carboxylate: Differently substituted benzofuran derivative.
1-benzofuran-2-carboxylate: Simplest form without additional substituents.
Uniqueness
3-(methoxycarbonyl)-2-methyl-1-benzofuran-5-yl 1-benzofuran-2-carboxylate is unique due to its dual benzofuran structure and specific ester linkages, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H14O6 |
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Molecular Weight |
350.3 g/mol |
IUPAC Name |
methyl 5-(1-benzofuran-2-carbonyloxy)-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C20H14O6/c1-11-18(20(22)23-2)14-10-13(7-8-16(14)24-11)25-19(21)17-9-12-5-3-4-6-15(12)26-17/h3-10H,1-2H3 |
InChI Key |
SPRXBFRNBLRGRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC4=CC=CC=C4O3)C(=O)OC |
Origin of Product |
United States |
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